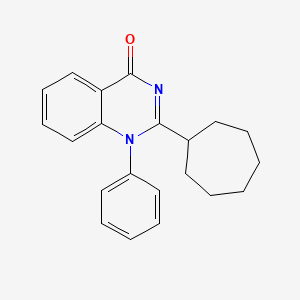
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one
Descripción general
Descripción
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one, also known as CHQ, is a heterocyclic compound that belongs to the quinazolinone family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE activity, this compound can increase the levels of cyclic nucleotides, which can have various downstream effects, such as the activation of protein kinase A (PKA) and the modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In macrophages and microglia, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB and MAPK signaling pathways. In addition, this compound has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, the α7 nicotinic acetylcholine receptor, and the 5-HT receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and analyze in vitro and in vivo experiments. However, one limitation of using this compound is its relatively low potency compared to other drugs with similar mechanisms of action. This may limit its therapeutic potential and require higher doses or longer treatment durations to achieve desired effects.
Direcciones Futuras
There are several future directions for research on 2-Cycloheptyl-1-phenylquinazolin-4(1H)-one. One direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. For example, combining this compound with chemotherapy drugs may improve the efficacy of cancer treatment. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize dosing and treatment regimens. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
2-Cycloheptyl-1-phenylquinazolin-4(1H)-one has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In addition, this compound has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating the activity of neurotransmitter receptors.
Propiedades
IUPAC Name |
2-cycloheptyl-1-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21-18-14-8-9-15-19(18)23(17-12-6-3-7-13-17)20(22-21)16-10-4-1-2-5-11-16/h3,6-9,12-16H,1-2,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSJYWWQJHQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


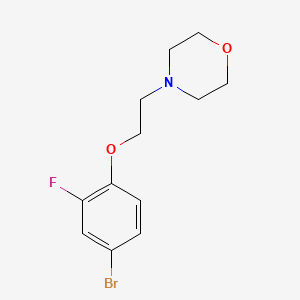
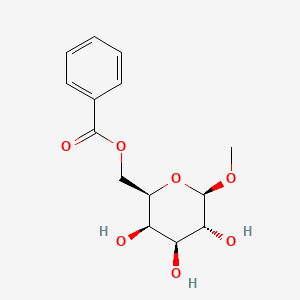
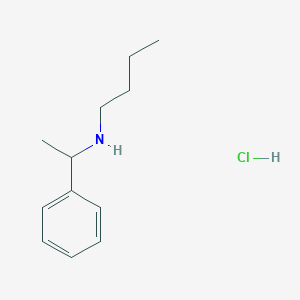
![2-Azabicyclo[2.1.0]pentane](/img/structure/B3280412.png)

![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(phenylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280433.png)
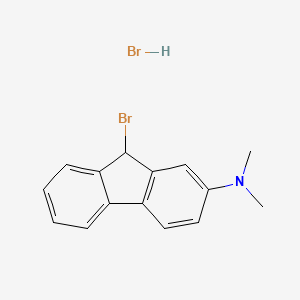


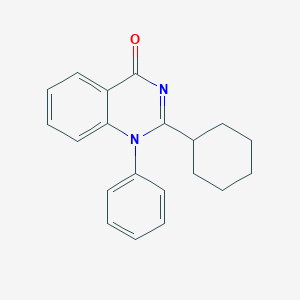

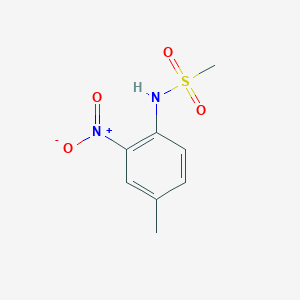
![Spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one, 1',4'-dihydro-](/img/structure/B3280485.png)
